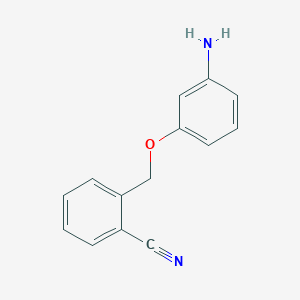

2-(3-Amino-phenoxymethyl)-benzonitrile

Description

2-(3-Amino-phenoxymethyl)-benzonitrile is a benzonitrile derivative featuring a phenoxymethyl group substituted at the ortho position of the benzene ring. The phenoxymethyl moiety carries an amino group at the meta position of its phenyl ring. This structure combines the electron-withdrawing nitrile group with a flexible methylene bridge (-CH2-) linking the benzonitrile core to the 3-aminophenoxy substituent. Such a design may enhance solubility and conformational adaptability compared to direct phenoxy-linked analogs.

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-[(3-aminophenoxy)methyl]benzonitrile |

InChI |

InChI=1S/C14H12N2O/c15-9-11-4-1-2-5-12(11)10-17-14-7-3-6-13(16)8-14/h1-8H,10,16H2 |

InChI Key |

WARREBRNIRCSKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 2-(3-Aminophenoxy)benzonitrile (3C)

Key Differences :

- Linkage: 3C lacks the methylene bridge, featuring a direct phenoxy (-O-) linkage instead of phenoxymethyl (-O-CH2-). This reduces steric flexibility and may alter binding kinetics in biological systems.

- Synthesis: 3C is synthesized via nucleophilic substitution between 2-fluorobenzonitrile and 3-aminophenol , whereas the methylene bridge in the target compound might require alternative methods, such as introducing a chloromethyl intermediate.

- Physicochemical Properties : The methylene group in the target compound could enhance solubility in polar solvents compared to 3C due to increased molecular flexibility.

Cytotoxic Benzonitrile Derivatives

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxicity against breast cancer cell lines (e.g., IC50 = 14.3–27.1 μg/ml for MCF-7, MDA-MB-231, and T47D) .

Comparison Highlights :

- Substituent Effects: The triazole and substituted phenyl groups in 1c and 1h contribute to their activity, whereas the amino-phenoxymethyl group in the target compound may prioritize different biological targets (e.g., kinases vs. aromatase inhibition).

Fluorescent and Functionalized Benzonitriles

Compounds like (E)-4-(2-(naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile exhibit strong fluorescence (quantum yield Φ = 0.7–1.0) due to extended conjugation via vinyl groups . In contrast, 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS:13001-38-2) is used as a fluorescent brightener in textiles .

Comparison Highlights :

- Conjugation vs. Substituent Flexibility: The target compound’s amino-phenoxymethyl group lacks the conjugated systems required for fluorescence but offers adaptability for targeting protein pockets.

Enzyme-Targeting Benzonitriles

R234 (2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile) inhibits EGFR and modulates PI3K/AKT/mTOR pathways in glioblastoma cells . Similarly, TC2242 (4-(5-(quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile) targets nicotinic acetylcholine receptors .

Comparison Highlights :

- Functional Groups: R234’s hydrazone group enables covalent interactions with kinases, while the target compound’s amino group may facilitate reversible binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.